molecular formula C7H8N2O4 B1414761 (3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid CAS No. 1071308-45-6

(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Cat. No. B1414761
CAS RN: 1071308-45-6
M. Wt: 184.15 g/mol
InChI Key: FJJMZDGDHVHOAT-UHFFFAOYSA-N
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Description

“(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid” is a chemical compound with the CAS Number: 56787-53-2 . It has a molecular weight of 184.15 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates were synthesized for the first time by the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . In another study, the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid was interacted with the Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative .


Molecular Structure Analysis

The IUPAC name of the compound is 3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid . The InChI code is 1S/C6H6N2O4/c1-8-4(9)3(5(10)11)2-7-6(8)12/h2H,1H3,(H,7,12)(H,10,11) .


Chemical Reactions Analysis

The reaction of 2-[6-methyl-2,4-dioxo-1-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-3-yl]acetic acid hydrazide with β-dicarbonyl compounds proceeds regioselectively . The structure of the formed hydrazones is governed by the structure of the β-dicarbonyl reaction component .


Physical And Chemical Properties Analysis

The compound has a melting point of 239-240 degrees Celsius .

Scientific Research Applications

Molecular Structure and Interactions

  • Structural Studies and Interactions : The molecule "(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid" has been studied for its molecular structure and interactions. One study highlighted the unique dihedral angle between the planar carboxymethyl moiety and the thymine heterocycle plane in a similar compound, suggesting complex molecular interactions and the formation of a three-dimensional network through various bonding interactions (Liu, Feng, & Ding, 2004). Another research discussed the conformational preferences of hydantoin-5-acetic acid and orotic acid, compounds with structural similarities, focusing on their hydrogen-bonding sites and flexible side chains, which are relevant for forming supramolecular complexes (Gerhardt, Tutughamiarso, & Bolte, 2012).

Chemical Synthesis and Modification

Applications in Polymer Chemistry

  • Polymer Chemistry : The molecule and its derivatives have been explored in the context of polymer chemistry. Syntheses of polyamides containing derivatives of this molecule have been reported, showcasing their potential in creating novel materials with specific properties. These polyamides are noted for their solubility and molecular weight range, indicating their utility in various applications (Hattori & Kinoshita, 1979).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used to indicate potential hazards . The specific hazard and precautionary statements are not provided in the search results.

properties

IUPAC Name

2-(3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-9-6(12)4(2-5(10)11)3-8-7(9)13/h3H,2H2,1H3,(H,8,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJMZDGDHVHOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651561
Record name (3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1071308-45-6
Record name (3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

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